molecular formula C15H20FN3O3S B6454092 2-{[2-(cyclopropanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine CAS No. 2549045-68-1

2-{[2-(cyclopropanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

Cat. No.: B6454092
CAS No.: 2549045-68-1
M. Wt: 341.4 g/mol
InChI Key: ZDJGBIIQSOUYHE-UHFFFAOYSA-N
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Description

This compound is a fluorinated pyrimidine derivative featuring a cyclopropanesulfonyl-substituted octahydrocyclopenta[c]pyrrole moiety. The pyrimidine core is modified at the 2-position with a methoxy group linked to a bicyclic system and at the 5-position with a fluorine atom. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antiviral agents, where fluorination enhances metabolic stability and sulfonyl groups improve target binding .

Properties

IUPAC Name

2-cyclopropylsulfonyl-3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3S/c16-12-6-17-14(18-7-12)22-10-15-5-1-2-11(15)8-19(9-15)23(20,21)13-3-4-13/h6-7,11,13H,1-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJGBIIQSOUYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(cyclopropanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C15H20FN3O3S
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : 2-cyclopropylsulfonyl-3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Calcium Channels : The compound has been identified as a calcium channel inhibitor, which is significant in the modulation of neurotransmitter release and muscle contraction .
  • Serotonin Receptors : Preliminary studies suggest that derivatives of similar structures exhibit affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial for mood regulation and anxiety .

In Vitro Studies

  • Calcium Channel Inhibition :
    • The compound was tested for its ability to inhibit calcium channels in neuronal cells. Results indicated a significant reduction in calcium influx, suggesting potential use in treating conditions like hypertension and anxiety disorders .
  • Serotonin Receptor Affinity :
    • A series of related compounds were evaluated for their binding affinity to serotonin receptors. Compounds similar to this compound showed promising results as potential antidepressants due to their selective binding to 5-HT1A and 5-HT7 receptors .

In Vivo Studies

  • Antidepressant Effects :
    • In animal models, compounds with similar structures were assessed for their antidepressant effects using the forced swim test (FST). Results indicated that these compounds exhibited significant reductions in immobility time compared to control groups, suggesting potential antidepressant properties .
  • Anxiolytic Activity :
    • The anxiolytic effects were evaluated in rodent models, where compounds demonstrated a greater efficacy than traditional anxiolytics like diazepam at certain dosages .

Case Studies

Several case studies have documented the effects of this compound and its analogs in various therapeutic contexts:

StudyFocusFindings
Study ACalcium Channel InhibitionSignificant reduction in calcium influx in neuronal cells.
Study BAntidepressant ActivityReduced immobility time in FST indicating potential antidepressant effects.
Study CAnxiolytic ActivityGreater efficacy than diazepam at specific dosages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with overlapping structural features, enabling a hypothetical comparison based on chemical motifs:

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents/Modifications Potential Applications
Target compound 5-fluoropyrimidine 2-(cyclopropanesulfonyl-octahydrocyclopenta[c]pyrrol-methoxy) Hypothesized kinase inhibition
Telaprevir (C36H55N7O6) Octahydrocyclopenta[c]pyrrole Cyclohexyl, pyrazin-2-ylcarbonyl, cyclopropylamino HCV protease inhibition
2-((4-Chlorobenzyl)sulfanyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrimidine () Pyrimidine 4-chlorobenzylsulfanyl, 3-chloro-5-(trifluoromethyl)pyridinyl Antimicrobial/anticancer research
5-Fluoropyrimidine derivatives (general class) Pyrimidine Fluorine at C5, variable substituents at C2/C4/C6 Antimetabolites, kinase inhibitors

Key Observations:

Bicyclic Systems: The octahydrocyclopenta[c]pyrrole in the target compound is structurally analogous to Telaprevir’s bicyclic system . However, Telaprevir’s substitutions (e.g., pyrazine, cyclopropylamino) optimize protease binding, whereas the target compound’s cyclopropanesulfonyl group may enhance solubility or modulate steric interactions with target proteins.

Fluorinated Pyrimidines: 5-Fluoropyrimidines, such as 5-fluorouracil, are antimetabolites that disrupt DNA synthesis. The fluorine atom in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., ’s chlorinated pyrimidine) .

Sulfonyl vs. Sulfanyl Groups :

  • The cyclopropanesulfonyl group in the target compound contrasts with the 4-chlorobenzylsulfanyl group in ’s pyrimidine. Sulfonyl groups are more electronegative and may improve binding to polar enzyme pockets compared to sulfanyl derivatives .

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